4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
Medicinally, 4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The exact pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its presence in many biologically active molecules.
Thiazole: Another five-membered ring containing both sulfur and nitrogen, commonly found in various drugs and natural products.
Pyrrole: A five-membered ring with one nitrogen atom, also present in many natural and synthetic compounds.
Uniqueness
What sets 4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide apart is its combination of these rings and functional groups, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C16H18N4OS2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-butyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H18N4OS2/c1-3-4-7-12-13(14(21)19-15-17-11(2)10-22-15)23-16(18-12)20-8-5-6-9-20/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,19,21) |
InChI Key |
AHEHONSFKRLPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
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